Cyclononane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclononane can be synthesized through several methods, including:
Hydrogenation of Cyclononene: Cyclononene, an unsaturated nine-membered ring compound, can be hydrogenated in the presence of a catalyst such as nickel or palladium to produce this compound.
Cyclization of Linear Alkanes: Linear alkanes with terminal halogen atoms can undergo cyclization in the presence of a strong base like sodium or potassium to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of cyclononene using a metal catalyst under high pressure and temperature conditions. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Cyclononane undergoes various chemical reactions, including:
Substitution Reactions: In these reactions, a hydrogen atom in this compound is replaced by another atom or group of atoms. Common reagents include halogens (chlorine, bromine) and acids.
Oxidation Reactions: this compound can be oxidized to form cyclononanone or other oxygen-containing derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction Reactions: this compound can be reduced further to form smaller cycloalkanes or linear alkanes under specific conditions.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of light or heat.
Oxidation: Potassium permanganate or chromic acid in an acidic medium.
Reduction: Hydrogen gas in the presence of a metal catalyst such as nickel or palladium.
Major Products:
Halogenated Cyclononanes: Formed through substitution reactions.
Cyclononanone: Formed through oxidation reactions.
Smaller Cycloalkanes or Linear Alkanes: Formed through reduction reactions.
Scientific Research Applications
Cyclononane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the properties and reactions of larger cycloalkanes. It is also used in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its cyclic structure and stability.
Industry: Used as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclononane involves its interactions with various molecular targets and pathways. Due to its stable ring structure, this compound can act as a hydrophobic core in drug delivery systems, facilitating the transport of hydrophobic drugs through biological membranes. Additionally, its chemical reactivity allows it to participate in various organic reactions, making it a valuable intermediate in chemical synthesis.
Comparison with Similar Compounds
Cyclononane can be compared with other cycloalkanes such as:
Cyclohexane (C₆H₁₂): A six-membered ring compound known for its stability and common use in organic chemistry.
Cyclooctane (C₈H₁₆): An eight-membered ring compound with similar properties but slightly different reactivity due to its ring size.
Cyclodecane (C₁₀H₂₀): A ten-membered ring compound with unique conformational properties.
Uniqueness of this compound: this compound’s nine-membered ring structure provides a balance between ring strain and stability, making it an interesting compound for studying the effects of ring size on chemical reactivity and physical properties.
Properties
IUPAC Name |
cyclononane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-2-4-6-8-9-7-5-3-1/h1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTJTTCOVDDHER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867578 | |
Record name | Cyclononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Aromatic hydrocarbons, C9-17 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
293-55-0, 68333-88-0 | |
Record name | Cyclononane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=293-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclononane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000293550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aromatic hydrocarbons, C9-17 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aromatic hydrocarbons, C9-17 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aromatic hydrocarbons, C9-17 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLONONANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF7FY6N48Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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